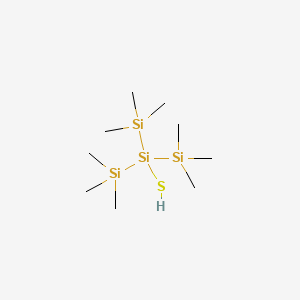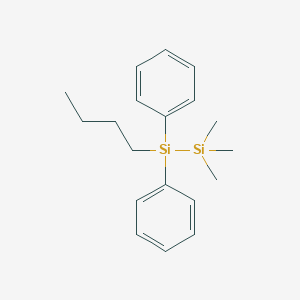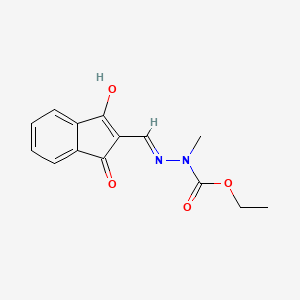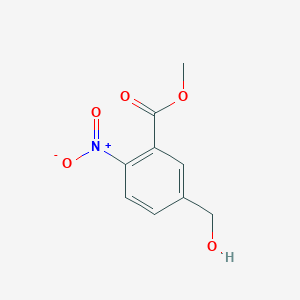
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is an organosilicon compound that features a thienyl group substituted with hexyl and trimethylsilyl groups. Organosilicon compounds are known for their unique properties, which make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) typically involves the reaction of a thienyl compound with hexyl and trimethylsilyl reagents. One common method is the palladium-catalyzed cross-coupling reaction, where a thienyl halide reacts with hexyl and trimethylsilyl reagents under specific conditions.
Industrial Production Methods
In an industrial setting, the production of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothienyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienyl derivatives.
Substitution: Various substituted thienyl derivatives.
Applications De Recherche Scientifique
Chemistry
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used as a building block in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique electronic and optical properties.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable in drug discovery and development.
Medicine
Industry
In the industrial sector, (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used in the production of advanced materials, such as polymers and coatings, that benefit from its unique properties.
Mécanisme D'action
The mechanism by which (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane): Features hexyl and trimethylsilyl groups.
(3-Hexylthiene-2,5-diyl)bis(trimethylgermane): Similar structure but with germanium instead of silicon.
(3-Hexylthiene-2,5-diyl)bis(trimethylstannane): Similar structure but with tin instead of silicon.
Uniqueness
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is unique due to the presence of silicon, which imparts distinct chemical and physical properties. Silicon’s ability to form strong bonds with carbon and other elements makes this compound particularly stable and versatile in various applications.
Propriétés
| 164991-14-4 | |
Formule moléculaire |
C16H32SSi2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
(3-hexyl-5-trimethylsilylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C16H32SSi2/c1-8-9-10-11-12-14-13-15(18(2,3)4)17-16(14)19(5,6)7/h13H,8-12H2,1-7H3 |
Clé InChI |
GIBJHMCBSJQAHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)




